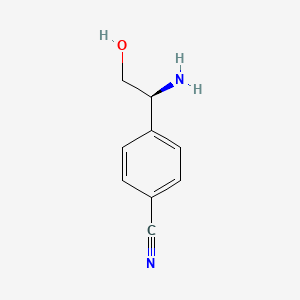![molecular formula C14H16N2O6S B12333978 methyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate](/img/structure/B12333978.png)
methyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxycarbonyl group, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-3-carboxylic acid with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with an appropriate amine to introduce the amino group, followed by further reactions to incorporate the butenyl and methyl ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Methyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl groups may yield the corresponding alcohols.
科学的研究の応用
Methyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of methyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl 2-[((E)-2-{[(methoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate
- Ethyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate
Uniqueness
Methyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C14H16N2O6S |
|---|---|
分子量 |
340.35 g/mol |
IUPAC名 |
methyl 2-[(E)-[(E)-2-(ethoxycarbonylcarbamoyl)-3-hydroxybut-2-enylidene]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H16N2O6S/c1-4-22-14(20)16-11(18)10(8(2)17)7-15-12-9(5-6-23-12)13(19)21-3/h5-7,17H,4H2,1-3H3,(H,16,18,20)/b10-8+,15-7+ |
InChIキー |
IZRVFQBOANBCMQ-NFOTZOPTSA-N |
異性体SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/C=N/C1=C(C=CS1)C(=O)OC |
正規SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=C(C=CS1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


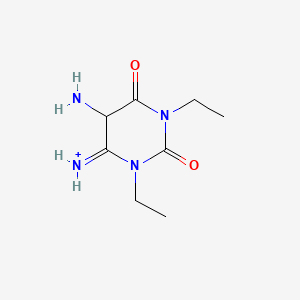
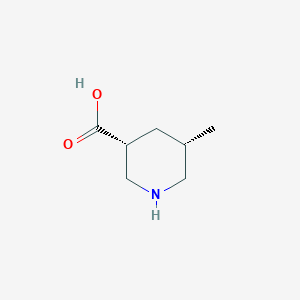
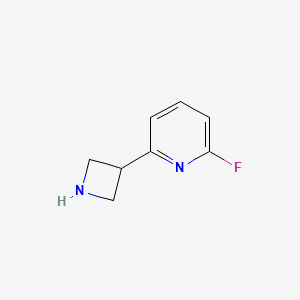
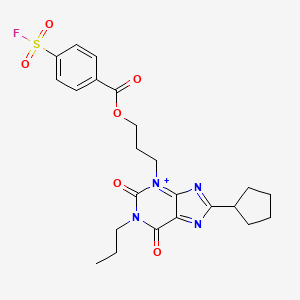
![(1R,2R,3R,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-ol](/img/structure/B12333929.png)
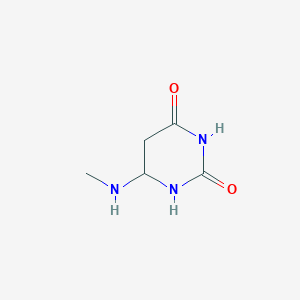
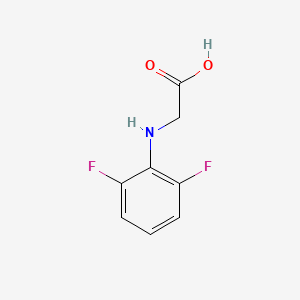
![(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B12333967.png)


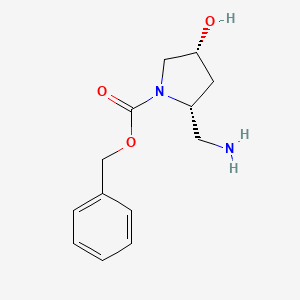
![1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B12333986.png)
![(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B12333993.png)
